Tenuifoliside D

Catalog No.
S13257852
CAS No.
139726-38-8
M.F
C18H24O9
M. Wt
384.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tenuifoliside D

CAS Number

139726-38-8

Product Name

Tenuifoliside D

IUPAC Name

[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

Molecular Formula

C18H24O9

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C18H24O9/c1-23-12-6-10(7-13(24-2)18(12)25-3)4-5-15(20)27-9-14-17(22)16(21)11(19)8-26-14/h4-7,11,14,16-17,19,21-22H,8-9H2,1-3H3/b5-4+/t11-,14+,16+,17+/m0/s1

InChI Key

AMEZBGPRIRXFEL-FLYJURCFSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCC2C(C(C(CO2)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](CO2)O)O)O

Tenuifoliside D is a natural product found in Polygala tenuifolia with data available.

Tenuifoliside D is a chemical compound with the molecular formula C18H24O9C_{18}H_{24}O_{9} and a molecular weight of approximately 384.38 g/mol. It is categorized as a specialty material and is primarily derived from the roots of the plant Polygala tenuifolia, which is known for its traditional medicinal uses. The compound is recognized for its unique structure, which includes multiple functional groups that contribute to its biological activity and potential therapeutic applications .

Typical of glycosides due to the presence of sugar moieties in its structure. These reactions may include:

  • Hydrolysis: In acidic or enzymatic conditions, Tenuifoliside D can be hydrolyzed to release its sugar component, D-glucitol, and other aglycone structures.
  • Esterification: The carboxylic acid groups can react with alcohols to form esters.
  • Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes under appropriate conditions .

Tenuifoliside D exhibits a range of biological activities that make it significant in pharmacological research:

  • Anti-inflammatory Effects: It has been shown to inhibit pro-inflammatory cytokines and pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways .
  • Neuroprotective Properties: The compound has potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
  • Antioxidant Activity: Tenuifoliside D demonstrates antioxidant properties that help mitigate oxidative stress in cells .

The synthesis of Tenuifoliside D can be achieved through several methods:

  • Extraction from Natural Sources: The most common method involves extracting the compound from the roots of Polygala tenuifolia using solvents like methanol or ethanol.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler phenolic compounds or sugars, utilizing techniques such as glycosylation and esterification to construct the molecule .
  • Biotechnological Approaches: Recent studies have explored using microbial fermentation or enzymatic processes to produce Tenuifoliside D more sustainably from precursor compounds .

Tenuifoliside D has several applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and neuroprotective properties, it is investigated for potential use in treating conditions like Alzheimer's disease and other inflammatory disorders.
  • Nutraceuticals: As a natural product, it may be included in dietary supplements aimed at enhancing cognitive function and reducing inflammation.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at combating oxidative stress and aging .

Studies on Tenuifoliside D have focused on its interactions with various biological targets:

  • Cytokine Modulation: Research indicates that Tenuifoliside D can modulate the expression of cytokines involved in inflammatory responses, making it a candidate for therapeutic intervention in chronic inflammatory diseases .
  • Neuroprotective Mechanisms: Interaction studies have shown that Tenuifoliside D may protect neuronal cells from apoptosis induced by oxidative stress, potentially through the regulation of signaling pathways like PI3K/Akt .

Several compounds share structural or functional similarities with Tenuifoliside D, including:

Compound NameMolecular FormulaKey Features
Tenuifoliside AC18H24O9C_{18}H_{24}O_{9}Exhibits anti-inflammatory and neuroprotective effects similar to Tenuifoliside D.
Polygala saponinsVariesDerived from Polygala species; known for diverse biological activities including anti-cancer properties.
GlycyrrhizinC30H43O3C_{30}H_{43}O_{3}Known for its anti-inflammatory and antiviral properties; structurally different but functionally relevant.

Uniqueness of Tenuifoliside D

Tenuifoliside D stands out due to its specific combination of anti-inflammatory and neuroprotective activities along with its unique structural features derived from Polygala tenuifolia. Unlike other similar compounds, it presents a dual action mechanism that may provide broader therapeutic benefits.

Impact on Glucocorticoid Receptor Expression

Tenuifoliside D demonstrates significant neuroprotective properties through modulation of glucocorticoid receptor expression and function. The compound's mechanism involves enhancement of glucocorticoid receptor-mediated negative feedback within the hypothalamic-pituitary-adrenal axis, which is crucial for maintaining neuroendocrine homeostasis [1] [2] [3]. Research indicates that impaired glucocorticoid receptor function is a key mechanism in the pathogenesis of depression and other neuropsychiatric disorders, characterized by reduced glucocorticoid receptor-mediated negative feedback and increased production of corticotropin-releasing factor in brain regions involved in mood regulation [2] [3].

Tenuifoliside D appears to restore normal glucocorticoid receptor signaling by enhancing glucocorticoid receptor expression and function, leading to improved stress response regulation and neuroprotection against chronic stress-induced damage [1] [3]. This mechanism is particularly relevant for cognitive function preservation and reduction of neuroinflammation associated with chronic stress exposure. The enhanced glucocorticoid receptor activity promotes proper cortisol action in the brain, which may prove beneficial for maximizing therapeutic effects in stress-related neurological conditions [3].

Monoamine Oxidase Inhibition Mechanisms

Tenuifoliside D exhibits monoamine oxidase inhibitory activity, targeting both monoamine oxidase-A and monoamine oxidase-B enzymes through competitive inhibition mechanisms [4] [5] [6]. Monoamine oxidases are critical enzymes responsible for metabolizing neurotransmitter amines in peripheral and central tissues, and their inhibition represents an important therapeutic strategy for neuropsychiatric and neurodegenerative disorders [4] [5].

The compound's monoamine oxidase inhibitory properties contribute to enhanced mood regulation through increased availability of key neurotransmitters including serotonin and norepinephrine [7] [8]. This mechanism is particularly significant for cognitive function preservation and has implications for treating depression and anxiety-related conditions. The inhibition of monoamine oxidase enzymes by Tenuifoliside D follows a competitive pattern, suggesting that the compound competes with endogenous substrates for enzyme binding sites [5] [6].

Studies on related compounds from Polygala tenuifolia have demonstrated that oligosaccharide esters can effectively modulate neurotransmitter systems, contributing to improved neurological function and stress resilience [7]. The monoamine oxidase inhibitory activity of Tenuifoliside D represents a key component of its overall neuroprotective profile, working synergistically with other mechanisms to provide comprehensive neural protection.

Anti-inflammatory Pathways and Molecular Targets

Nuclear Factor Kappa-B Signaling Pathway Suppression

Tenuifoliside D demonstrates potent anti-inflammatory activity through suppression of the nuclear factor kappa-B signaling pathway, a central mediator of inflammatory responses [9] [10] [11]. The compound targets key components of this pathway, including the nuclear factor kappa-B p65 subunit and inhibitor of kappa-B kinase, effectively preventing the nuclear translocation of nuclear factor kappa-B and subsequent inflammatory gene expression [9] [10].

The nuclear factor kappa-B pathway plays a crucial role in regulating immune homeostasis and inflammatory responses, with both pro-inflammatory and anti-inflammatory functions depending on the cellular context [10] [11]. Tenuifoliside D's inhibitory action on this pathway results in reduced expression of pro-inflammatory genes, contributing to overall tissue protection and reduced inflammatory burden [9] [11]. This mechanism is particularly important for managing chronic inflammatory conditions and preventing inflammation-related tissue damage.

Research has demonstrated that nuclear factor kappa-B suppression by natural compounds can effectively reduce inflammatory mediator production while preserving essential immune functions [12] [10]. The specific targeting of nuclear factor kappa-B by Tenuifoliside D represents a sophisticated approach to inflammation control, allowing for therapeutic benefit without complete immune system suppression.

Cyclooxygenase-2 and Inducible Nitric Oxide Synthase Expression Regulation

Tenuifoliside D exhibits significant regulatory effects on cyclooxygenase-2 and inducible nitric oxide synthase expression, two key enzymes involved in inflammatory mediator production [13] [14] [15] [16]. The compound operates through transcriptional downregulation of cyclooxygenase-2 and protein expression suppression of inducible nitric oxide synthase, resulting in decreased prostaglandin synthesis and reduced nitric oxide production [13] [14] [16].

Cyclooxygenase-2 is responsible for prostaglandin synthesis during inflammatory responses, while inducible nitric oxide synthase produces nitric oxide, both of which contribute to inflammation, vasodilation, and tissue damage when overproduced [13] [14] [15]. Tenuifoliside D's dual targeting of these enzymes provides comprehensive anti-inflammatory effects, addressing multiple pathways simultaneously for enhanced therapeutic efficacy [16] [17].

Studies utilizing lipopolysaccharide-induced inflammation models have demonstrated that compounds from Polygala tenuifolia can significantly reduce both cyclooxygenase-2 and inducible nitric oxide synthase expression in activated macrophages [16] [17]. The regulatory mechanism involves both transcriptional and post-transcriptional control, with Tenuifoliside D affecting messenger ribonucleic acid expression levels and protein synthesis of these inflammatory enzymes [16]. Molecular docking studies have further confirmed strong binding affinities between Tenuifoliside D and both cyclooxygenase-2 and inducible nitric oxide synthase, supporting the mechanistic basis for its anti-inflammatory effects [16] [17].

Antioxidant Properties and Free Radical Scavenging Capacity

Tenuifoliside D demonstrates significant antioxidant properties through multiple complementary mechanisms, including direct free radical scavenging and enhancement of endogenous antioxidant systems [18] [19] [20] [21]. The compound exhibits potent 2,2-diphenyl-1-picrylhydrazyl radical scavenging activity through hydrogen atom donation mechanisms, operating in the micromolar concentration range typical of effective antioxidant compounds [18] [19] [20].

The antioxidant activity extends to 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) radical neutralization through electron transfer mechanisms, demonstrating concentration-dependent efficacy in various experimental systems [19] [22] [20]. Hydroxyl radical scavenging represents another important component of Tenuifoliside D's antioxidant profile, with the activity being structure-dependent and related to the compound's phenolic components [18] [23].

Beyond direct radical scavenging, Tenuifoliside D enhances endogenous antioxidant enzyme systems, including superoxide dismutase and glutathione peroxidase activation [21] [24] [25]. Studies using senescence-accelerated mouse models have demonstrated that oligosaccharide esters from Polygala tenuifolia, including compounds structurally related to Tenuifoliside D, significantly increase superoxide dismutase and glutathione peroxidase activities while reducing malondialdehyde levels by 44-47% compared to control groups [21] [24] [25].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

384.14203234 g/mol

Monoisotopic Mass

384.14203234 g/mol

Heavy Atom Count

27

UNII

GQ54JB5XIT

Dates

Last modified: 08-10-2024

Explore Compound Types